molecular formula C14H18N2O B2916580 4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile CAS No. 180847-37-4

4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile

Cat. No.: B2916580
CAS No.: 180847-37-4
M. Wt: 230.311
InChI Key: SDMNKWJZZNHXCA-UHFFFAOYSA-N
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Description

4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile is a chemical compound with the molecular formula C13H16N2O It is characterized by the presence of a piperidine ring substituted with a hydroxymethyl group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile typically involves the reaction of 4-(chloromethyl)benzonitrile with 4-(hydroxymethyl)piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzylamine: Similar structure but with an amine group instead of a nitrile group.

    4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

Uniqueness

4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile is unique due to its combination of a piperidine ring with a hydroxymethyl group and a benzonitrile moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

4-[[4-(hydroxymethyl)piperidin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c15-9-12-1-3-13(4-2-12)10-16-7-5-14(11-17)6-8-16/h1-4,14,17H,5-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMNKWJZZNHXCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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